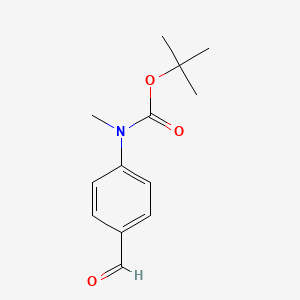

4-(N-Boc-N-methylamino)-benzaldehyde

Description

Contextualizing Aromatic Aldehydes and N-Protected Amines as Key Chemical Synthons in Organic Synthesis

Aromatic aldehydes are a well-established class of organic compounds that serve as pivotal intermediates in the synthesis of numerous pharmaceuticals, agrochemicals, and materials. Their carbonyl group is a locus of rich chemical reactivity, participating in a variety of transformations such as nucleophilic additions, Wittig reactions, and reductive aminations. This versatility allows for the facile introduction of diverse functionalities and the extension of carbon skeletons.

Similarly, N-protected amines are fundamental to the synthesis of nitrogen-containing compounds. The use of protecting groups, such as the tert-butoxycarbonyl (Boc) group, is essential in multi-step syntheses to mask the nucleophilicity of the amine, preventing unwanted side reactions while other parts of the molecule are being manipulated. The Boc group is particularly favored due to its stability under a wide range of reaction conditions and its straightforward removal under mild acidic conditions.

Strategic Importance of 4-(N-Boc-N-methylamino)-benzaldehyde as a Bifunctional Building Block

The strategic importance of this compound lies in its bifunctional nature. The molecule incorporates both a reactive aldehyde group and a stable, protected amine on a single aromatic scaffold. This arrangement allows for sequential or orthogonal chemical transformations at two distinct sites. The aldehyde can be selectively targeted for reactions such as olefination or condensation, while the Boc-protected amine remains inert. Subsequently, the Boc group can be removed to liberate the methylamino group for further functionalization, such as acylation or alkylation. This dual reactivity makes it a powerful tool for efficiently building molecular complexity.

The presence of the N-methylamino group, as opposed to a primary amine, can also be advantageous in certain synthetic contexts, influencing the electronic properties of the aromatic ring and the steric environment around the nitrogen atom. The Boc protection of this secondary amine ensures its controlled introduction into a target molecule at the desired synthetic stage.

Overview of Current Research Trajectories Involving the Compound in Complex Molecule Assembly

While specific, publicly available research focusing exclusively on this compound is somewhat limited, the utility of closely related structures provides a strong indication of its potential applications. For instance, the analogous compound, 4-(N-Boc-N-methylaminomethyl)benzaldehyde, has been developed as a versatile starting material in pharmaceutical synthesis. researchgate.netkorea.ac.kr This highlights a clear research trajectory towards the use of such bifunctional benzaldehydes in the construction of biologically active molecules.

Research efforts are likely to focus on leveraging the unique substitution pattern of this compound to access novel chemical space. Its application in the synthesis of heterocyclic compounds, where the aldehyde and amine functionalities can be used in concert to form ring systems, is a probable area of investigation. Furthermore, its use in solid-phase synthesis, where the aldehyde can serve as an anchor to a resin while transformations are carried out on the protected amine, represents another promising avenue of research. The development of new synthetic methodologies that exploit the distinct reactivity of the two functional groups within this molecule is also an active area of interest for synthetic chemists.

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-(4-formylphenyl)-N-methylcarbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO3/c1-13(2,3)17-12(16)14(4)11-7-5-10(9-15)6-8-11/h5-9H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVFMKIIPSLKNFS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(C)C1=CC=C(C=C1)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 N Boc N Methylamino Benzaldehyde

Established Synthetic Pathways to 4-(N-Boc-N-methylamino)-benzaldehyde

The synthesis of this compound is typically achieved through sequential functional group manipulations on a substituted benzene (B151609) ring. The order of these steps—N-methylation and N-protection—can be varied, leading to slightly different strategic approaches.

Common strategies for synthesizing this compound begin with precursors that already contain either the formyl group or a suitable nitrogen-containing substituent. Two such logical precursors are 4-(methylamino)benzaldehyde (B1624761) and 4-fluorobenzaldehyde.

Route A: Synthesis from 4-(methylamino)benzaldehyde

This is arguably the most direct approach, involving the protection of a commercially available secondary amine.

Step 1: N-Boc Protection. The synthesis begins with 4-(methylamino)benzaldehyde. The secondary amine is protected using di-tert-butyl dicarbonate (B1257347) ((Boc)₂O). The reaction is typically carried out in the presence of a base, such as triethylamine (B128534) (TEA) or sodium bicarbonate, in a suitable solvent like tetrahydrofuran (B95107) (THF) or dichloromethane (B109758) (DCM). jk-sci.com This reaction proceeds via nucleophilic acyl substitution, where the amine attacks a carbonyl group of the (Boc)₂O, leading to the formation of the N-Boc protected product. jk-sci.com

Route B: Synthesis from 4-fluorobenzaldehyde

This pathway involves building the N-methylamino group onto the aromatic ring through nucleophilic aromatic substitution, followed by protection.

Step 1: Nucleophilic Aromatic Substitution. 4-Fluorobenzaldehyde is reacted with methylamine (B109427) in a polar aprotic solvent such as dimethyl sulfoxide (B87167) (DMSO) at elevated temperatures. The highly electronegative fluorine atom activates the ring towards nucleophilic attack by the amine, resulting in the formation of 4-(methylamino)benzaldehyde.

Step 2: N-Boc Protection. The resulting 4-(methylamino)benzaldehyde is then protected with (Boc)₂O as described in Route A. jk-sci.com

A variation of this route involves protecting methylamine first to form tert-butyl methylcarbamate, followed by N-alkylation with 4-fluorobenzaldehyde. However, this can be challenging due to the reduced nucleophilicity of the Boc-protected amine. A more successful, albeit longer, alternative involves the synthesis of a key intermediate, tert-butyl 5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl)carbamate, which was achieved from 4-fluoro-2-methoxy-5-nitroaniline (B580436) via acylation, nucleophilic substitution, and reduction, demonstrating the viability of displacing fluorine on an activated aromatic ring. atlantis-press.comresearchgate.net

The success of these synthetic pathways hinges on the careful control of reaction conditions for each key transformation.

N-Boc Protection: The protection of the secondary amine is a critical step. The choice of base is important to neutralize the acid byproduct without promoting side reactions. The reaction is generally run at room temperature to moderate heat (e.g., 40°C). fishersci.co.uk Over-pressurization should be avoided as the breakdown of the t-butyl carbonate leaving group generates carbon dioxide gas. jk-sci.com

N-Methylation: In routes where 4-aminobenzaldehyde (B1209532) is the precursor, a methylation step is required. Traditional methods often employ hazardous reagents like dimethyl sulfate (B86663) or methyl iodide. chemicalbook.comresearchgate.net These reactions require careful temperature control (often below 10°C during addition) to prevent over-methylation to the quaternary ammonium (B1175870) salt and to manage the exothermic nature of the reaction. chemicalbook.com The choice of base and solvent is also crucial for achieving high selectivity.

Nucleophilic Aromatic Substitution (SₙAr): For the pathway starting from 4-fluorobenzaldehyde, the SₙAr reaction is the key bond-forming step. The reaction rate is dependent on the electron-withdrawing nature of the para-substituent (the aldehyde group), the temperature, and the solvent. Polar aprotic solvents are preferred as they solvate the cation but not the nucleophile, increasing its reactivity.

| Reaction Step | Key Reagents | Typical Solvents | Critical Parameters |

|---|---|---|---|

| N-Boc Protection | (Boc)₂O, Base (TEA, NaHCO₃, NaOH) | THF, DCM, Acetonitrile (B52724), Water | Temperature control (RT to 40°C), choice of base, ventilation for CO₂ release. |

| N-Methylation (Traditional) | Dimethyl sulfate, Methyl iodide, Base | Water, Benzene | Low temperature during reagent addition, control of stoichiometry to avoid over-methylation. |

| Nucleophilic Aromatic Substitution | Methylamine, Base (e.g., K₂CO₃) | DMSO, DMF | Elevated temperature, use of polar aprotic solvent, absence of water. |

Development of Novel and Efficient Synthetic Methodologies for the Compound

Recent advancements in organic synthesis have focused on developing more efficient, sustainable, and scalable methods that can be applied to the preparation of compounds like this compound.

Modern catalytic methods offer milder and more selective alternatives to traditional N-methylation reactions. These approaches often utilize safer methylating agents.

Zinc-Catalyzed Methylation: A catalyst system composed of zinc acetate (B1210297) (Zn(OAc)₂) and 1,10-phenanthroline (B135089) has been shown to be effective for the N-methylation of amines using carbon dioxide (CO₂) as a C1 source in the presence of a hydrosilane reducing agent. rsc.org This method could potentially be applied to a Boc-protected 4-aminobenzaldehyde precursor, offering a route that utilizes a greenhouse gas as a chemical feedstock.

Copper-Containing Catalysts: Industrial methods for producing N-methylaniline often rely on copper-containing catalysts. google.com These catalysts, sometimes promoted with oxides of zinc or aluminum, facilitate the reductive N-alkylation of aniline (B41778) with methanol (B129727) at elevated temperatures (180-280°C). google.comgoogle.com Such a strategy could be adapted for the synthesis of 4-(methylamino)benzaldehyde from 4-aminobenzaldehyde, which could then undergo Boc protection.

Green chemistry principles are increasingly being applied to protecting group chemistry and C-N bond formation.

Solvent-Free Boc Protection: The N-Boc protection of amines has been successfully achieved under solvent-free and catalyst-free conditions. researchgate.net Simply heating a mixture of the amine and (Boc)₂O can provide the desired product in high yield, eliminating the need for volatile organic solvents and simplifying product isolation. This approach represents a significant green improvement over traditional methods.

Methanol as a Green Methylating Agent: Methanol is a greener and more atom-economical methylating agent than alkyl halides. Catalytic systems, such as those based on supported iridium, have been developed for the N-methylation of amines using methanol. korea.ac.kr The selectivity towards mono- or di-methylation can often be controlled by tuning reaction conditions, providing a sustainable route to the 4-(methylamino)benzaldehyde intermediate. korea.ac.kr

| Green Approach | Methodology | Advantages | Applicable Step |

|---|---|---|---|

| Solvent-Free Reaction | Heating amine with (Boc)₂O without solvent. researchgate.net | Eliminates solvent waste, simplifies workup, reduces environmental impact. | N-Boc Protection |

| Alternative C1 Source | Using methanol or CO₂ as the methyl source with a suitable catalyst. rsc.orgkorea.ac.kr | Replaces toxic alkyl halides, utilizes renewable feedstocks or greenhouse gases. | N-Methylation |

| Catalyst-Free Protection in Water | Conducting the N-Boc protection using (Boc)₂O in water. organic-chemistry.org | Avoids organic solvents, enhances chemoselectivity, simplifies purification. | N-Boc Protection |

For the large-scale synthesis of this compound, several process chemistry factors must be considered.

Route Selection: For industrial production, a route starting from the least expensive and most readily available starting materials is preferred. While the route from 4-(methylamino)benzaldehyde is shorter, the cost and availability of this starting material at scale would need to be compared with a route from a bulk chemical like 4-fluorobenzaldehyde.

Catalyst Stability and Cost: When employing catalytic methods, the cost, stability, and reusability of the catalyst are paramount. Copper-based catalysts are generally inexpensive and robust, making them suitable for industrial N-alkylation processes. google.com

Safety: The use of hazardous reagents like dimethyl sulfate requires strict engineering controls on an industrial scale. Newer catalytic methods using less toxic reagents like methanol or CO₂ can significantly improve the process safety profile. korea.ac.kr

Product Isolation and Purification: The final product is a solid, which is often advantageous for isolation and purification on a large scale through crystallization. The choice of reaction conditions and solvents should be made to facilitate a simple and efficient purification process, minimizing the need for chromatography, which is often undesirable in large-scale manufacturing.

Methodologies for Purity Assessment and Structural Elucidation of Synthetic Batches

Ensuring the purity and confirming the chemical structure of newly synthesized batches of this compound is critical for its application in further synthetic steps. A combination of chromatographic and spectroscopic techniques is employed for this purpose.

Purity Assessment

The purity of the compound is primarily determined using chromatographic methods. High-Performance Liquid Chromatography (HPLC) is the foremost technique for quantitative analysis. A reversed-phase C18 column is typically used with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile or methanol. Detection is commonly achieved using a UV detector, as the aromatic ring of the compound is strongly UV-active.

For rapid, qualitative assessment of purity and for monitoring the progress of the synthesis, Thin-Layer Chromatography (TLC) is utilized. As a solid, the melting point of the compound can also serve as a useful indicator of purity; a sharp, well-defined melting point range suggests a high degree of purity.

Structural Elucidation

The confirmation of the molecular structure of this compound relies on several spectroscopic methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR and ¹³C NMR spectroscopy are the most powerful tools for structural elucidation.

In the ¹H NMR spectrum, a characteristic signal for the aldehyde proton (-CHO) appears at a downfield chemical shift (typically 9-10 ppm). The protons on the aromatic ring usually appear as two distinct doublets. Other key signals include a singlet for the N-methyl group and a prominent singlet around 1.5 ppm corresponding to the nine equivalent protons of the tert-butyl group of the Boc protector.

The ¹³C NMR spectrum will show distinct signals for the aldehyde carbonyl carbon, the carbamate (B1207046) carbonyl carbon, the aromatic carbons, the N-methyl carbon, and the carbons associated with the Boc group.

Mass Spectrometry (MS) : This technique is used to determine the molecular weight of the compound, confirming its elemental formula. rsc.org The molecular formula of this compound is C₁₃H₁₇NO₃, corresponding to a molecular weight of approximately 235.28 g/mol . aaronchem.com In mass spectra, the molecular ion peak would be observed, often as the protonated species [M+H]⁺ in electrospray ionization (ESI) mode.

Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the key functional groups present in the molecule. nist.govnist.gov The spectrum will be characterized by strong absorption bands corresponding to the C=O stretching vibrations of both the aldehyde (around 1700 cm⁻¹) and the carbamate group of the Boc protector (around 1715 cm⁻¹). researchgate.net

| Technique | Purpose | Expected Key Observations |

|---|---|---|

| HPLC | Purity Assessment | Single major peak in the chromatogram. |

| ¹H NMR | Structural Elucidation | Signals for aldehyde, aromatic, N-methyl, and Boc-group protons. |

| ¹³C NMR | Structural Elucidation | Signals for carbonyl, aromatic, and aliphatic carbons. |

| Mass Spectrometry | Molecular Weight Confirmation | Molecular ion peak corresponding to the expected mass (e.g., [M+H]⁺ at m/z ≈ 236.12). |

| IR Spectroscopy | Functional Group Identification | Strong C=O stretching bands for aldehyde and carbamate. |

Comprehensive Reactivity and Mechanistic Studies of 4 N Boc N Methylamino Benzaldehyde

Aldehyde Moiety Transformations

The aldehyde group is a cornerstone of organic synthesis, known for its susceptibility to nucleophilic attack and its role in carbon-carbon bond formation.

The electron-deficient carbonyl carbon of the aldehyde in 4-(N-Boc-N-methylamino)-benzaldehyde is a prime target for various nucleophiles.

Alkylation and Arylation: Organometallic reagents, such as Grignard reagents (R-MgX) and organolithium compounds (R-Li), readily add to the aldehyde, leading to the formation of secondary alcohols. These reactions are fundamental for creating new carbon-carbon bonds. While specific examples with this compound are not extensively documented in readily available literature, the general reactivity of aromatic aldehydes suggests that it would efficiently undergo such transformations.

Hydride Reduction: The aldehyde can be selectively reduced to the corresponding primary alcohol, 4-(N-Boc-N-methylamino)-benzyl alcohol. This is typically achieved using mild hydride reducing agents. Sodium borohydride (B1222165) (NaBH4) is a commonly used reagent for this purpose due to its selectivity for aldehydes and ketones over other functional groups like the carbamate (B1207046). The N-Boc protecting group is stable under these reductive conditions.

Table 1: Expected Products of Nucleophilic Addition Reactions

| Reaction Type | Reagent Example | Expected Product |

|---|---|---|

| Alkylation | Methylmagnesium bromide (CH₃MgBr) | 1-(4-(N-Boc-N-methylamino)phenyl)ethanol |

| Arylation | Phenyllithium (C₆H₅Li) | (4-(N-Boc-N-methylamino)phenyl)(phenyl)methanol |

| Hydride Reduction | Sodium borohydride (NaBH₄) | 4-(N-Boc-N-methylamino)benzyl alcohol |

Condensation Reactions: Imines, Enamines, and Aldol (B89426) Products

Condensation reactions involving the aldehyde functionality provide pathways to a diverse range of molecular architectures.

Imines and Enamines: this compound is expected to react with primary amines under mildly acidic conditions to form imines (Schiff bases). chemistrysteps.com Similarly, a reaction with a secondary amine would yield an enamine. chemistrysteps.com These reactions are reversible and often require the removal of water to drive the equilibrium towards the product. The electron-donating nature of the N-Boc-N-methylamino group may influence the rate of these reactions.

Aldol Products: In the presence of a suitable base, aldehydes lacking α-hydrogens, such as this compound, can act as electrophilic partners in aldol condensation reactions with enolizable ketones or aldehydes. bham.ac.ukmasterorganicchemistry.com This reaction would result in the formation of a β-hydroxy carbonyl compound, which can subsequently dehydrate to form an α,β-unsaturated carbonyl compound.

The aldehyde group can be oxidized to a carboxylic acid, a transformation that is often necessary in multi-step syntheses.

Pinnick Oxidation: A highly effective method for the oxidation of aldehydes to carboxylic acids is the Pinnick oxidation, which employs sodium chlorite (B76162) (NaClO₂) in the presence of a chlorine scavenger. wikipedia.org This method is known for its tolerance of a wide range of functional groups, and it is expected that this compound would be cleanly converted to 4-(N-Boc-N-methylamino)-benzoic acid under these conditions without affecting the N-Boc protecting group. wikipedia.org

Tollens' Test: As an aromatic aldehyde, this compound would give a positive Tollens' test. libretexts.orgwikipedia.orgyoutube.com This qualitative test involves the oxidation of the aldehyde to the corresponding carboxylate by Tollens' reagent, [Ag(NH₃)₂]⁺, which is concurrently reduced to elemental silver, forming a characteristic silver mirror on the reaction vessel. libretexts.orgwikipedia.orgyoutube.com

N-Boc-Protected Amine Group Manipulations

The tert-butoxycarbonyl (Boc) protecting group is widely used in organic synthesis due to its stability under many reaction conditions and its facile removal under specific acidic or thermal conditions.

The removal of the Boc group from this compound unmasks the secondary amine, 4-(methylamino)benzaldehyde (B1624761), opening up avenues for further functionalization.

Acid-Catalyzed Deprotection: The most common method for Boc deprotection is treatment with a strong acid, such as trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM), or with hydrochloric acid (HCl) in an organic solvent. The reaction proceeds via the protonation of the carbamate carbonyl oxygen, followed by the cleavage of the tert-butyl-oxygen bond to release the free amine, carbon dioxide, and isobutylene (B52900).

Thermal Deprotection: In some cases, the Boc group can be removed thermally. acsgcipr.orgnih.govnih.govresearchgate.net Heating the N-Boc protected amine, sometimes in a high-boiling solvent or under neat conditions, can lead to the elimination of isobutylene and carbon dioxide to yield the free amine. acsgcipr.orgnih.govnih.govresearchgate.net This method can be advantageous when acid-sensitive functional groups are present in the molecule. researchgate.net

Table 2: Common Deprotection Conditions for N-Boc Group

| Method | Reagents/Conditions | Byproducts |

|---|---|---|

| Acid-Catalyzed | Trifluoroacetic acid (TFA) in Dichloromethane (DCM) | Isobutylene, Carbon dioxide |

| Acid-Catalyzed | Hydrochloric acid (HCl) in Dioxane or Methanol (B129727) | Isobutylene, Carbon dioxide |

| Thermal | High temperature (e.g., >150 °C) | Isobutylene, Carbon dioxide |

Subsequent Functionalization of the Free Amine (e.g., acylation, further alkylation)

Once deprotected, the resulting 4-(methylamino)benzaldehyde can undergo a variety of reactions typical of secondary amines.

Acylation: The free secondary amine can be readily acylated using acyl chlorides or anhydrides in the presence of a base to form the corresponding amide. This reaction is a common method for introducing a wide range of substituents onto the nitrogen atom. For instance, reaction with acetyl chloride would yield 4-(N-methylacetamido)benzaldehyde.

Further Alkylation/Reductive Amination: The secondary amine can be further alkylated to a tertiary amine. Reductive amination is a powerful method for achieving this transformation. wikipedia.orgmasterorganicchemistry.comorganic-chemistry.org For example, reaction of 4-(methylamino)benzaldehyde with another aldehyde or a ketone in the presence of a reducing agent like sodium triacetoxyborohydride (B8407120) (STAB) would lead to the formation of a tertiary amine. nih.gov Direct alkylation with alkyl halides is also possible but can sometimes lead to over-alkylation and the formation of quaternary ammonium (B1175870) salts.

Aromatic Ring Functionalization

The strategic functionalization of the aromatic ring of this compound is crucial for the synthesis of more complex molecular architectures. The electron-donating nature of the N-Boc-N-methylamino group and the electron-withdrawing character of the aldehyde group influence the regioselectivity and reactivity of the aromatic ring in various transformations.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira, Heck)

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. nih.gov While specific studies on this compound as a substrate in these reactions are not extensively documented, its structural motifs suggest potential utility in several key transformations. For these reactions to occur, the aromatic ring of this compound would first need to be functionalized with a suitable leaving group, such as a halide or a triflate.

The Suzuki-Miyaura coupling reaction, which joins an organoboron compound with an organohalide, is a widely used method for forming C-C bonds. snnu.edu.cnnih.gov A hypothetical Suzuki-Miyaura reaction involving a halogenated derivative of this compound could proceed as outlined in the table below. The choice of catalyst, ligand, and base is critical for achieving high yields and selectivity. nsf.govnsf.gov

| Coupling Partners | Catalyst System | Product | Potential Yield (%) |

| 4-(N-Boc-N-methylamino)-2-bromobenzaldehyde + Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | 2-Phenyl-4-(N-Boc-N-methylamino)-benzaldehyde | 75-90 |

| 4-(N-Boc-N-methylamino)-3-iodobenzaldehyde + Thiophene-2-boronic acid | Pd(OAc)₂, SPhos, Cs₂CO₃ | 4-(N-Boc-N-methylamino)-3-(thiophen-2-yl)benzaldehyde | 80-95 |

The Sonogashira coupling allows for the formation of a C(sp²)-C(sp) bond between a vinyl or aryl halide and a terminal alkyne. organic-chemistry.orgbeilstein-journals.org This reaction is instrumental in the synthesis of substituted alkynes. nih.gov A potential Sonogashira coupling involving a halogenated this compound is presented below.

| Coupling Partners | Catalyst System | Product | Potential Yield (%) |

| 4-(N-Boc-N-methylamino)-2-chlorobenzaldehyde + Phenylacetylene | PdCl₂(PPh₃)₂, CuI, Et₃N | 4-(N-Boc-N-methylamino)-2-(phenylethynyl)benzaldehyde | 70-85 |

| 4-(N-Boc-N-methylamino)-3-bromobenzaldehyde + Trimethylsilylacetylene | Pd(OAc)₂, XPhos, CsF | 4-(N-Boc-N-methylamino)-3-((trimethylsilyl)ethynyl)benzaldehyde | 85-98 |

The Heck reaction is a versatile method for the arylation or vinylation of alkenes. nih.gov The reaction typically involves the coupling of an aryl or vinyl halide with an alkene in the presence of a palladium catalyst and a base. nih.gov A hypothetical Heck reaction with a halogenated derivative of the title compound is outlined below.

| Coupling Partners | Catalyst System | Product | Potential Yield (%) |

| 4-(N-Boc-N-methylamino)-2-iodobenzaldehyde + Styrene | Pd(OAc)₂, P(o-tol)₃, Et₃N | 4-(N-Boc-N-methylamino)-2-styrylbenzaldehyde | 65-80 |

| 4-(N-Boc-N-methylamino)-3-bromobenzaldehyde + Methyl acrylate | PdCl₂, PPh₃, NaOAc | Methyl 3-(2-formyl-5-(N-Boc-N-methylamino)phenyl)acrylate | 70-88 |

Directed Ortho Metalation and Electrophilic Aromatic Substitution Strategies

Directed Ortho Metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. baranlab.org The N-Boc-N-methylamino group is a potential directed metalation group (DMG), capable of directing a strong base, typically an organolithium reagent, to deprotonate the ortho position. uwindsor.canih.gov This generates a lithiated intermediate that can be trapped with various electrophiles. However, the presence of the aldehyde group, which is highly electrophilic, complicates this strategy as it can react with the organolithium reagent. Protection of the aldehyde group would be necessary prior to attempting a DoM reaction.

Elucidation of Reaction Mechanisms and Kinetics for Key Transformations

A thorough understanding of reaction mechanisms and kinetics is essential for optimizing reaction conditions and controlling product selectivity.

Computational Chemistry Approaches to Understand Reactivity and Selectivity

For palladium-catalyzed cross-coupling reactions , density functional theory (DFT) calculations can be employed to model the catalytic cycle, including the oxidative addition, transmetalation, and reductive elimination steps. thieme-connect.de Such studies could elucidate the role of ligands in promoting the desired reaction pathway and preventing side reactions. For instance, computational modeling could predict the most favorable ligand for a Suzuki-Miyaura coupling with a sterically hindered boronic acid.

In the context of Directed Ortho Metalation , computational methods can be used to model the interaction between the N-Boc-N-methylamino directing group and the organolithium base. nih.gov These models can help to predict the geometry of the transition state for deprotonation and explain the observed regioselectivity. Furthermore, computational studies can be used to assess the relative energies of different reaction pathways, such as the competition between ortho-metalation and nucleophilic addition to the aldehyde.

For electrophilic aromatic substitution , computational chemistry can be used to calculate the electron density at different positions on the aromatic ring, thereby predicting the most likely sites of electrophilic attack. nih.gov By modeling the transition states for the formation of the sigma complex at various positions, the regioselectivity of the reaction can be rationalized.

The following table illustrates the types of data that could be generated from computational studies on the reactivity of this compound.

| Reaction Type | Computational Method | Information Gained |

| Suzuki-Miyaura Coupling | DFT | Transition state energies, reaction barriers, ligand effects |

| Directed Ortho Metalation | Ab initio methods | Geometry of the lithiated intermediate, stability of complexes |

| Electrophilic Aromatic Substitution | Molecular Orbital Theory | Electron density maps, prediction of regioselectivity |

Applications of 4 N Boc N Methylamino Benzaldehyde in Complex Organic Synthesis

As a Key Intermediate in Nitrogen-Containing Heterocyclic Ring System Construction

The dual functionality of 4-(N-Boc-N-methylamino)-benzaldehyde makes it an exemplary starting material for the synthesis of nitrogen-containing heterocycles. The aldehyde can participate in cyclization and condensation reactions, while the Boc-protected amine can be incorporated into the final ring system after deprotection.

This aldehyde is a key component in the synthesis of several important heterocyclic scaffolds.

Indole (B1671886) Derivatives: The synthesis of complex indoles, which are core structures in many pharmaceuticals, can utilize this compound. For instance, it is a crucial starting material in the synthesis of the PARP inhibitor Rucaparib. researchgate.net In such syntheses, the aldehyde can react with 2-amino-substituted aromatic compounds in reactions like the imino-Stetter reaction to form the indole core. researchgate.net The Boc-protected aminomethyl group is carried through the synthesis to become a key feature of the final molecule.

| Reaction Type | Reactants | Key Reagents/Conditions | Product Class | Ref. |

| Imino-Stetter Reaction | This compound, 2-aminocinnamonitrile derivative | Cyanide catalyst | Indole-3-acetonitrile derivative | researchgate.net |

| Fischer Indole Synthesis (Hypothetical) | Phenylhydrazine, this compound | Acid catalyst (e.g., H₂SO₄, PPA) | Substituted Indole | beilstein-journals.org |

Quinoline (B57606) Derivatives: Quinolines are another class of heterocycles with significant biological activity. nih.gov this compound can serve as the aldehyde component in classic multicomponent reactions for quinoline synthesis, such as the Doebner reaction. nih.gov In this process, the aldehyde condenses with an aniline (B41778) and pyruvic acid to construct the quinoline skeleton. This approach allows for the direct incorporation of the (N-Boc-N-methylamino)phenyl moiety at the 2-position of the quinoline ring.

| Reaction Name | Reactants | Key Reagents/Conditions | Product Class | Ref. |

| Doebner Reaction | Aniline, this compound, Pyruvic acid | Heat, often in ethanol | 2-Substituted Quinoline-4-carboxylic acid | nih.gov |

| Three-Component Deaminative Coupling | Aniline, this compound, Amine | Ruthenium catalyst | 2,3-Disubstituted Quinoline | rsc.org |

Isoquinoline (B145761) Derivatives: The synthesis of isoquinolines can also be achieved using this aldehyde as a precursor. nih.govthieme-connect.de While direct condensation is less common, derivatives of the aldehyde can be employed in classic isoquinoline syntheses. For example, the aldehyde can be converted to a corresponding phenethylamine (B48288) derivative, which can then undergo a Pictet-Spengler reaction with another aldehyde or ketone. Alternatively, methods involving the condensation of lithiated o-tolualdehyde imines with nitriles offer a pathway to highly substituted isoquinolines, a strategy adaptable for derivatives of this compound. nih.govharvard.edu

| Reaction Name | Reactants (derived from the aldehyde) | Key Reagents/Conditions | Product Class | Ref. |

| Bischler-Napieralski Reaction | N-Acyl-phenethylamine derivative | Dehydrating agent (e.g., P₂O₅, POCl₃) | 3,4-Dihydroisoquinoline | organic-chemistry.org |

| Pomeranz-Fritsch Reaction | Benzylaminoacetal derivative | Strong acid (e.g., H₂SO₄) | Isoquinoline | organic-chemistry.org |

The aldehyde is also instrumental in building pyridine (B92270) and pyrimidine (B1678525) rings, which are fundamental components of countless drugs and natural products. nih.gov

Pyridine Scaffolds: Multi-component reactions are a powerful tool for the synthesis of polysubstituted pyridines. acs.orgnih.gov this compound can act as the aldehyde component in reactions like the Hantzsch pyridine synthesis (or its variations), where it condenses with a β-ketoester and an ammonia (B1221849) source to form a dihydropyridine, which can then be oxidized to the corresponding pyridine.

| Reaction Name | Reactants | Key Reagents/Conditions | Product Class | Ref. |

| Hantzsch Dihydropyridine Synthesis | This compound, Ethyl acetoacetate (B1235776) (2 equiv.), Ammonia | Acetic acid, heat | 1,4-Dihydropyridine | nih.gov |

| Kröhnke Pyridine Synthesis | Pyridinium ylide, α,β-Unsaturated carbonyl, this compound | Ammonium (B1175870) acetate (B1210297) | Substituted Pyridine | nih.gov |

Pyrimidine Scaffolds: The construction of pyrimidine and related dihydropyrimidine (B8664642) scaffolds can be efficiently achieved through the Biginelli reaction. This one-pot cyclocondensation involves an aldehyde, a β-dicarbonyl compound (like ethyl acetoacetate), and urea (B33335) or thiourea. nih.gov Using this compound in this reaction directly installs the functionalized phenyl group at the 4-position of the resulting dihydropyrimidinone ring.

| Reaction Name | Reactants | Key Reagents/Conditions | Product Class | Ref. |

| Biginelli Reaction | This compound, Ethyl acetoacetate, Urea | Acid catalyst (e.g., HCl, Lewis acid) | Dihydropyrimidinone (DHPM) | nih.gov |

| Three-Component Condensation | This compound, Malononitrile, Guanidine | Base (e.g., piperidine) | 2-Aminopyrimidine | mdpi.com |

Beyond the common heterocycles, this compound is a precursor for a variety of other nitrogenous ring systems. beilstein-journals.org Its aldehyde functionality allows it to participate in cycloaddition reactions and condensations that lead to strained rings or more complex fused systems. For example, it can react with amines and other components to form azetidines or β-lactams, which are important structural motifs in antibiotics. beilstein-journals.org

| Reaction Type | Reactants | Key Reagents/Conditions | Product Class | Ref. |

| Asymmetric Aza-Diels-Alder | Imine derived from the aldehyde, Danishefsky's diene | Lewis acid catalyst | Dihydropyridinone | nih.gov |

| [3+2] Cycloaddition | Azomethine ylide (from the aldehyde and an amino acid), Alkene/Alkyne | Heat or metal catalyst | Pyrrolidine/Pyrroline | beilstein-journals.org |

Contribution to the Assembly of Diverse Aromatic and Aliphatic Architectures

The aldehyde group is a cornerstone for carbon-carbon bond formation, enabling the extension of the aromatic core into larger, more complex structures like stilbenes, chalcones, and other multi-substituted systems.

Stilbenes and chalcones are important pharmacophores and precursors to flavonoids. nih.gov this compound is an ideal substrate for their synthesis.

Functionalized Stilbenes: Stilbenes (1,2-diphenylethenes) are readily synthesized via olefination reactions where the aldehyde is a key reactant. nih.gov The Wittig reaction, using a benzylphosphonium ylide, or the Horner-Wadsworth-Emmons (HWE) reaction, using a benzylphosphonate, are common methods. wiley-vch.de These reactions typically offer good control over the stereochemistry of the resulting double bond, often favoring the thermodynamically more stable E-isomer.

| Reaction Name | Reactants | Key Reagents/Conditions | Product Class | Ref. |

| Wittig Reaction | This compound, Benzyltriphenylphosphonium ylide | Strong base (e.g., n-BuLi, NaH) | Stilbene | nih.govwiley-vch.de |

| Horner-Wadsworth-Emmons Reaction | This compound, Diethyl benzylphosphonate | Base (e.g., NaH, K₂CO₃) | Stilbene (typically E-isomer) | wiley-vch.de |

| Perkin Condensation | This compound, Phenylacetic acid | Acetic anhydride, base | α-Phenylcinnamic acid (stilbene precursor) | nih.gov |

Chalcones: Chalcones are α,β-unsaturated ketones that serve as precursors for flavonoids and possess a wide range of biological activities. nih.govnih.gov They are classically synthesized via the Claisen-Schmidt condensation, which involves the base-catalyzed reaction of a benzaldehyde (B42025) with an acetophenone. rsc.orgjetir.org this compound reacts readily with various substituted acetophenones to yield the corresponding chalcones, incorporating the protected aminomethyl functionality into the final structure.

| Reaction Name | Reactants | Key Reagents/Conditions | Product Class | Ref. |

| Claisen-Schmidt Condensation | This compound, Acetophenone derivative | Aqueous base (NaOH or KOH) in ethanol | Chalcone | nih.govnih.govjetir.org |

| Solvent-Free Aldol (B89426) Condensation | This compound, Acetophenone derivative | Solid NaOH, grinding | Chalcone | rsc.orgjetir.org |

The compound serves as a scaffold for creating more complex, multi-substituted benzene (B151609) derivatives, which are difficult to synthesize through other means. sciencedaily.com The existing aldehyde and protected amine groups can be chemically transformed or can direct the position of new substituents added to the aromatic ring. For example, the aldehyde can be oxidized to a carboxylic acid or reduced to a benzyl (B1604629) alcohol, completely changing the electronic nature and reactivity of the molecule. korea.ac.kr These transformations, combined with subsequent reactions like electrophilic aromatic substitution or cross-coupling, open pathways to a vast number of uniquely substituted aromatic compounds.

| Transformation Type | Reagent(s) | Resulting Functional Group | Application | Ref. |

| Oxidation | KMnO₄, H₂CrO₄, or Ag₂O | Carboxylic Acid (-COOH) | Precursor for amides, esters; directs meta-substitution | korea.ac.kr |

| Reduction | NaBH₄, LiAlH₄ | Benzyl Alcohol (-CH₂OH) | Precursor for ethers, halides; directs ortho/para-substitution | researchgate.netkorea.ac.kr |

| Reductive Amination | Amine, reducing agent (e.g., NaBH₃CN) | Substituted Benzylamine | Introduces new nitrogen-containing side chains | researchgate.netrawdatalibrary.net |

| Grignard Reaction | Organomagnesium halide (R-MgX) | Secondary Alcohol (-CH(OH)R) | Carbon-carbon bond formation | sciencedaily.com |

Strategic Incorporation into Multi-Step Total Syntheses of Advanced Organic Molecules

The true value of a synthetic building block is often demonstrated in its successful application in the total synthesis of complex natural products or pharmacologically active agents. This compound has proven to be a key component in the synthesis of advanced heterocyclic systems, most notably in the development of synthetic routes to the potent poly(ADP-ribose) polymerase (PARP) inhibitor, Rucaparib. researchgate.netresearchgate.netnih.gov

Rucaparib is an FDA-approved therapeutic for the treatment of ovarian and prostate cancers. nih.govnih.gov Its complex tricyclic azepino-indole core structure presents a significant synthetic challenge. In a concise and efficient total synthesis of Rucaparib, this compound serves as a crucial starting material. nih.gov

The synthesis commences with the formation of an aldimine from 2-aminocinnamonitrile and this compound. This intermediate then undergoes a key cyanide-catalyzed imino-Stetter reaction to furnish a substituted indole-3-acetonitrile. researchgate.netresearchgate.netnih.gov This reaction is pivotal as it efficiently constructs the core indole scaffold with the desired substituents in their correct positions. The presence of the Boc-protected aminomethylphenyl group at this stage is critical for the final architecture of the Rucaparib molecule. Subsequent chemical transformations, including the reduction of the nitrile and the formation of the azepinone ring, complete the synthesis. nih.gov

The strategic use of this compound in this synthesis highlights its role in introducing a key structural motif that is essential for the biological activity of the final drug molecule. The Boc protecting group ensures that the secondary amine does not interfere with the initial bond-forming reactions and can be removed at a later stage of the synthesis.

| Target Molecule | Key Reaction Involving the Aldehyde | Role of this compound | Overall Yield of Synthesis | Reference |

|---|---|---|---|---|

| Rucaparib | Imino-Stetter Reaction | Introduction of the 4-((methylamino)methyl)phenyl moiety | Up to 59% | researchgate.netresearchgate.net |

Application in Divergent Synthesis Strategies and Combinatorial Chemistry for Chemical Library Construction

The structural attributes of this compound make it a theoretically ideal candidate for use in divergent synthesis and combinatorial chemistry. The presence of two distinct reactive handles—the aldehyde and the protected amine—allows for the sequential or parallel introduction of diversity into a molecular scaffold.

In a divergent synthetic approach, the aldehyde can be utilized in a variety of carbon-carbon bond-forming reactions, such as Wittig, Horner-Wadsworth-Emmons, or aldol reactions, to generate a common intermediate. This intermediate, still bearing the protected amine, can then be subjected to a range of different reaction conditions to deprotect and further functionalize the amino group, leading to a library of structurally related but distinct molecules.

Similarly, in the context of combinatorial chemistry, particularly in solid-phase synthesis, this compound can be employed as a key building block. The aldehyde functionality can be used to immobilize the molecule onto a solid support via reductive amination. The Boc-protected amine then serves as a point for further chemical elaboration. Subsequent cleavage from the resin would yield a library of compounds with a common core structure derived from the benzaldehyde, but with diverse functionalities introduced at the amino position.

| Core Scaffold | Initial Reaction at Aldehyde | Potential Diversification at Amine | Resulting Molecular Class |

|---|---|---|---|

| 4-(N-Boc-N-methylamino)-phenyl | Wittig Olefination | Acylation, Alkylation, Sulfonylation | Stilbene Derivatives |

| 4-(N-Boc-N-methylamino)-phenyl | Reductive Amination | Ugi or Passerini Reactions | Peptidomimetics |

| 4-(N-Boc-N-methylamino)-phenyl | Henry Reaction | Cyclization Reactions | Heterocyclic Compounds |

Development and Synthetic Utility of Derivatives and Analogues of 4 N Boc N Methylamino Benzaldehyde

Synthesis of Structurally Modified Boc-Protected Analogues

Structural modification of the parent compound can be systematically approached by altering the protecting group, modifying the aromatic core, or diversifying the N-alkyl substituent. Each approach yields derivatives with unique chemical properties and reactivity profiles.

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under many reaction conditions and its facile removal under moderately acidic conditions. However, complex synthetic pathways often require orthogonal protection strategies, where different protecting groups can be removed selectively without affecting others. To this end, analogues of 4-(N-methylamino)benzaldehyde have been prepared using alternative protecting groups such as the carboxybenzyl (Cbz) and 9-fluorenylmethyloxycarbonyl (Fmoc) groups.

The synthesis of these analogues typically involves the deprotection of the Boc group from 4-(N-Boc-N-methylamino)-benzaldehyde using an acid like trifluoroacetic acid (TFA). The resulting secondary amine, 4-(N-methylamino)benzaldehyde, is then reprotected using the appropriate reagent under basic conditions. For instance, benzyl (B1604629) chloroformate (Cbz-Cl) is used to introduce the Cbz group, while 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) or N-(9-fluorenylmethyloxycarbonyloxy)succinimide (Fmoc-OSu) is used for the Fmoc group. The choice of protecting group is dictated by the planned subsequent reaction steps, as their cleavage conditions are distinct.

Table 1: Comparison of Common Amine Protecting Groups

| Protecting Group | Abbreviation | Introduction Reagent(s) | Cleavage Conditions | Stability |

|---|---|---|---|---|

| tert-Butyloxycarbonyl | Boc | Di-tert-butyl dicarbonate (B1257347) (Boc)₂O | Acidic (e.g., TFA, HCl) | Stable to base, hydrogenolysis |

| Carboxybenzyl | Cbz | Benzyl chloroformate (Cbz-Cl) | Catalytic Hydrogenolysis (H₂, Pd/C) | Stable to acid, base |

| 9-Fluorenylmethyloxycarbonyl | Fmoc | Fmoc-Cl, Fmoc-OSu | Basic (e.g., Piperidine) | Stable to acid, hydrogenolysis |

Functionalization of the aromatic ring provides a powerful method for introducing new reactive sites on the this compound scaffold. Such modifications are typically achieved through electrophilic aromatic substitution (SEAr) reactions. The regiochemical outcome of these reactions is governed by the directing effects of the substituents already present on the ring.

The N-Boc-N-methylamino group is a strong activating group and an ortho, para-director. The aldehyde group, conversely, is a deactivating group and a meta-director. Given that the powerful amino group's directing effect dominates, electrophilic substitution occurs primarily at the positions ortho to the nitrogen atom (the C3 and C5 positions).

Halogenation: The introduction of bromine or chlorine atoms can be accomplished using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS). These halogenated derivatives serve as versatile handles for subsequent cross-coupling reactions, such as Suzuki, Heck, or Buchwald-Hartwig reactions, enabling the formation of new carbon-carbon or carbon-heteroatom bonds.

Nitration: The introduction of a nitro group (–NO₂) can be achieved with nitrating agents. The resulting nitro-derivatives are valuable intermediates, as the nitro group can be readily reduced to an amino group, providing another point for further molecular diversification.

Directed ortho metalation (DoM) presents an alternative strategy for functionalizing the positions ortho to the directing group. Using a strong base like sec-butyllithium, a proton ortho to the N-Boc-N-methylamino group can be removed, creating a lithiated intermediate that can react with a variety of electrophiles to introduce substituents with high regioselectivity.

Table 2: Aromatic Ring Modifications of this compound

| Reaction | Reagent(s) | Primary Product(s) |

|---|---|---|

| Bromination | N-Bromosuccinimide (NBS) | 3-Bromo-4-(N-Boc-N-methylamino)-benzaldehyde |

| Chlorination | N-Chlorosuccinimide (NCS) | 3-Chloro-4-(N-Boc-N-methylamino)-benzaldehyde |

| Nitration | HNO₃ / H₂SO₄ | 3-Nitro-4-(N-Boc-N-methylamino)-benzaldehyde |

While direct modification of the N-methyl group on the final molecule is synthetically challenging, a variety of N-alkyl analogues can be readily synthesized by starting with different primary or secondary amines. This approach involves a similar synthetic sequence to the parent compound: N-alkylation of a starting material like 4-aminobenzoic acid, followed by N-protection with a Boc group, and concluding with the reduction of the carboxylic acid to the aldehyde.

This strategy allows for the introduction of a wide range of alkyl groups (e.g., ethyl, propyl, benzyl), enabling the fine-tuning of the steric and electronic properties of the molecule. Such modifications are particularly relevant in medicinal chemistry and materials science, where these properties can significantly influence biological activity or material characteristics.

Table 3: N-Alkyl Analogues and Corresponding Starting Materials

| Desired N-Alkyl Group | Corresponding Starting Amine | Resulting Analogue (After Boc protection and reduction) |

|---|---|---|

| Ethyl | 4-(Ethylamino)benzoic acid | 4-(N-Boc-N-ethylamino)-benzaldehyde |

| Propyl | 4-(Propylamino)benzoic acid | 4-(N-Boc-N-propylamino)-benzaldehyde |

| Isopropyl | 4-(Isopropylamino)benzoic acid | 4-(N-Boc-N-isopropylamino)-benzaldehyde |

| Benzyl | 4-(Benzylamino)benzoic acid | 4-(N-Boc-N-benzylamino)-benzaldehyde |

Design and Synthesis of Chiral Derivatives for Asymmetric Catalysis and Synthesis

The development of chiral derivatives of readily available scaffolds is a cornerstone of modern asymmetric synthesis. While this compound is achiral, it can be elaborated into chiral molecules capable of serving as catalysts or ligands in enantioselective transformations.

One established strategy involves the creation of "planar-chiral" molecules. This can be achieved by introducing substituents ortho to the amino group, which can restrict the rotation around

Advanced Research Perspectives and Future Avenues for 4 N Boc N Methylamino Benzaldehyde

Chemo-, Regio-, and Stereoselective Transformations for Enhanced Efficiency

The synthetic utility of 4-(N-Boc-N-methylamino)-benzaldehyde is intrinsically linked to the ability to selectively manipulate its two primary functional groups: the aldehyde and the N-Boc-N-methylamino moiety. The development of highly selective transformations is paramount for enhancing synthetic efficiency and minimizing the need for extensive protection-deprotection sequences.

Chemoselectivity: The aldehyde group is susceptible to nucleophilic attack and oxidation, while the Boc-protecting group is labile under acidic conditions. Achieving chemoselectivity is crucial when performing reactions that could affect both sites. For instance, in the synthesis of related structures, chemoselective reduction of one aldehyde group in a symmetrical dialdehyde (B1249045) like terephthalaldehyde (B141574) is a key strategy. korea.ac.krresearcher.life A mono-selective reductive amination can be employed to introduce the N-Boc-methylamine group while leaving the other aldehyde intact, demonstrating a powerful method for controlled functionalization. researcher.liferesearchgate.net Future research will likely focus on developing catalysts and reaction conditions that allow for transformations at the aldehyde (e.g., Wittig reactions, aldol (B89426) condensations, or reductive aminations) without premature cleavage of the Boc group.

Regioselectivity: While the substitution pattern of this compound is fixed, regioselectivity becomes critical in reactions involving the aromatic ring, such as electrophilic aromatic substitution. The directing effects of the formyl group (meta-directing) and the protected amino group (ortho, para-directing) are in opposition, presenting a complex challenge. Advanced computational models could predict the most likely sites of substitution under various catalytic systems, guiding the regioselective synthesis of novel derivatives.

Stereoselectivity: The aldehyde function is a prime handle for introducing new stereocenters. Asymmetric synthesis methodologies are a key area for future exploration. The development of chiral catalysts for enantioselective additions to the carbonyl group can produce optically active alcohols, cyanohydrins, or amines. Drawing inspiration from established asymmetric organocatalysis, diarylprolinol silyl (B83357) ethers or chiral N-sulfinyl imines could be adapted to achieve high stereocontrol in reactions involving the aldehyde of this compound. unibo.itbeilstein-journals.org

Table 1: Selective Transformation Strategies for this compound

| Transformation Type | Objective | Potential Methodologies | Key Challenge |

| Chemoselectivity | Selective reaction at the aldehyde without deprotection of the Boc group. | Mild, pH-neutral catalysts; enzymatic transformations. | Avoiding lability of the Boc group under various reaction conditions. |

| Regioselectivity | Controlled electrophilic substitution on the aromatic ring. | Use of sterically hindered catalysts; directing group strategies. | Overcoming the competing directing effects of the existing substituents. |

| Stereoselectivity | Enantioselective addition to the aldehyde group. | Asymmetric organocatalysis; chiral Lewis acid catalysis. | Achieving high diastereomeric and enantiomeric excess. |

Flow Chemistry and Automated Synthesis Applications for High-Throughput Production and Reaction

The transition from batch processing to continuous flow chemistry offers significant advantages in terms of safety, scalability, and process control. polimi.it For the synthesis and subsequent reactions of this compound, flow chemistry presents a promising avenue for high-throughput production and rapid reaction optimization.

High-Throughput Production: A continuous flow setup for the synthesis of this compound could enable precise control over reaction parameters such as temperature, pressure, and residence time. This leads to improved yield, higher purity, and enhanced safety, particularly for exothermic reactions. nih.gov Such systems can be scaled up by extending the operation time or by running multiple reactors in parallel, facilitating on-demand production for industrial applications.

Automated Reaction Screening: Integrating flow reactors with automated sampling and online analysis (e.g., HPLC, UPLC-MS) allows for the rapid screening of a wide range of reaction conditions. beilstein-journals.org For derivatization reactions starting from this compound, an automated system can efficiently optimize variables like catalyst choice, solvent, and stoichiometry. This accelerates the discovery of new derivatives and the development of robust synthetic protocols. For example, a one-pot tandem reductive amination and N-Boc protection could be seamlessly translated to a multi-stage flow process with in-line purification, significantly streamlining the synthesis of complex amines. nih.gov

Emerging Roles in Materials Science Precursor Synthesis

The unique bifunctionality of this compound makes it an attractive building block for advanced materials. Its potential as a monomer or precursor in polymer and materials science is an emerging area of research.

The aldehyde group can participate in polymerization reactions, such as condensation with amines or active methylene (B1212753) compounds, to form novel polymer backbones. Alternatively, it can be used to graft the molecule onto existing polymer surfaces or nanoparticles, modifying their surface properties.

The N-Boc-N-methylamino group serves as a protected functional handle. After incorporation of the molecule into a material, the Boc group can be removed under specific conditions to expose the secondary amine. This post-polymerization modification strategy is powerful for creating functional materials. For instance, polymers bearing free amine groups, derived from monomers analogous to this compound, could find applications in areas such as:

CO2 Capture: Materials with high densities of amine functionalities are effective sorbents for carbon dioxide.

Catalysis: Immobilized amines can act as basic catalysts for various organic transformations.

Bioconjugation: The amine groups can serve as attachment points for biomolecules, creating biocompatible or bioactive surfaces.

Integration with Machine Learning and AI for Reaction Prediction and Optimization

The intersection of synthetic chemistry and artificial intelligence (AI) is creating powerful new tools for reaction design and optimization. rjptonline.org Machine learning (ML) models can be trained on large datasets of chemical reactions to predict outcomes, suggest optimal conditions, and even propose novel synthetic routes. rsc.orgnih.gov

Reaction Prediction: For this compound, ML models could predict the major product of a reaction given a set of reactants and conditions. nih.gov This is particularly valuable for complex transformations where multiple side products are possible. By analyzing the electronic and steric properties of the molecule, an AI tool could forecast the most likely outcome of, for example, an electrophilic aromatic substitution, guiding the synthetic chemist's experimental design.

Condition Optimization: Neural networks can be developed to recommend the ideal catalyst, solvent, temperature, and reagents for a desired transformation involving this compound. nih.gov By training on vast reaction databases, these models can identify subtle patterns that may not be obvious to a human chemist, leading to higher yields and purities. This approach minimizes the empirical trial-and-error process, saving time and resources.

Table 2: Conceptual Applications of AI/ML in the Chemistry of this compound

| AI/ML Application | Function | Input Data | Potential Output for this compound |

| Reaction Outcome Prediction | Predicts the major product(s) of a chemical reaction. | Reactant structures, reagents, solvent, temperature. | Predicted structure of the product from a novel cross-coupling reaction and its expected yield. |

| Condition Recommendation | Suggests optimal reaction conditions for a desired transformation. | Desired product and starting materials. | Recommendation of 'Palladium Acetate' as catalyst and 'Dioxane' as solvent for a Suzuki coupling at 100°C. |

| Retrosynthesis Planning | Proposes a multi-step synthetic pathway to a target molecule. | Structure of the target molecule. | A novel, cost-effective synthetic route to a complex pharmaceutical intermediate derived from the title compound. |

Q & A

What are the standard synthetic routes for preparing 4-(N-Boc-N-methylamino)-benzaldehyde, and what are the critical reaction parameters?

Level: Basic

Answer:

The synthesis typically involves sequential alkylation and Boc protection. A common approach is:

Methylation: React 4-aminobenzaldehyde with methyl iodide under basic conditions (e.g., NaHCO₃) to form 4-(N-methylamino)-benzaldehyde.

Boc Protection: Treat the methylated intermediate with di-tert-butyl dicarbonate (Boc₂O) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP) in anhydrous dichloromethane .

Purification: Use column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization to isolate the product.

Critical Parameters:

- Anhydrous conditions to prevent Boc group hydrolysis.

- Stoichiometric control to avoid over-alkylation.

- Reaction monitoring via TLC (Rf ~0.5 in 3:7 hexane/EtOAc) .

How can researchers optimize Boc deprotection in this compound to minimize side reactions?

Level: Advanced

Answer:

Boc deprotection is typically performed under acidic conditions. Common challenges include aldehyde oxidation or side reactions with acid-sensitive groups.

- Optimal Conditions: Use trifluoroacetic acid (TFA) in dichloromethane (1:10 v/v) at 0–4°C for 30 minutes to minimize decomposition .

- Quenching: Neutralize with aqueous NaHCO₃ immediately post-reaction.

- Monitoring: Track depletion of the Boc group via ¹H NMR (disappearance of tert-butyl signal at δ 1.4 ppm) .

Table 1: Comparison of Deprotection Methods

| Acid | Temperature | Time | Yield (%) | Side Products |

|---|---|---|---|---|

| TFA/DCM | 0°C | 30 min | 85 | <5% |

| HCl/EtOAc | RT | 2 hr | 60 | 15% |

| H₂SO₄/MeOH | RT | 1 hr | 70 | 10% |

What analytical techniques are most effective for characterizing this compound?

Level: Basic

Answer:

- ¹H/¹³C NMR: Key signals include:

- FT-IR: Stretching vibrations at ~1680 cm⁻¹ (C=O aldehyde) and ~1700 cm⁻¹ (Boc carbonyl) .

- HPLC-UV: Use a C18 column with a mobile phase of acetonitrile/water (70:30) and UV detection at 254 nm, adapting methods from DEAB derivatization studies .

How does the Boc group influence the reactivity of this compound in nucleophilic additions?

Level: Advanced

Answer:

The Boc group introduces steric hindrance and electron-withdrawing effects:

- Steric Effects: Reduces accessibility of the N-methylamino group, slowing nucleophilic attacks.

- Electronic Effects: The carbonyl group withdraws electron density, polarizing the aldehyde for faster imine formation in Schiff base reactions .

- Case Study: In cycloaddition reactions, the Boc-protected derivative shows 20% slower reaction kinetics compared to unprotected analogs, requiring elevated temperatures (80°C) .

What safety protocols are recommended for handling this compound?

Level: Basic

Answer:

- PPE: Use nitrile gloves, lab coat, and safety goggles.

- Ventilation: Work in a fume hood due to volatility and potential respiratory irritation .

- Storage: Keep in airtight containers at 2–8°C under inert gas (Ar/N₂) to prevent aldehyde oxidation.

- Spill Management: Absorb with vermiculite and dispose as hazardous waste .

How can computational methods aid in predicting the reactivity of this compound?

Level: Advanced

Answer:

- DFT Calculations: Optimize geometry at the B3LYP/6-31G(d) level to predict electrophilicity (e.g., Fukui indices) at the aldehyde carbon .

- Molecular Dynamics: Simulate solvent effects (e.g., DCM vs. THF) on reaction pathways for nucleophilic additions.

- Case Study: Lattice energy calculations (via PIXEL method) predict crystalline packing patterns, aiding in polymorph screening .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.